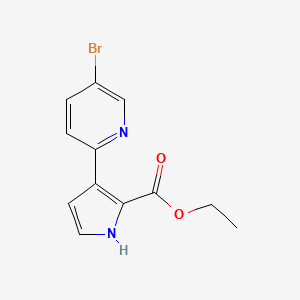
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-pyridinecarboxylic acid and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 5-bromo-2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and pyrrole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(5-Bromo-2-pyridyl)propan-2-ol
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate is unique due to its specific structural features, including the combination of a brominated pyridine ring and a pyrrole ring with an ethyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3 |
InChIキー |
MMZYNWSJYRQLCW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


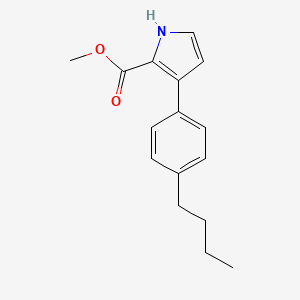
![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
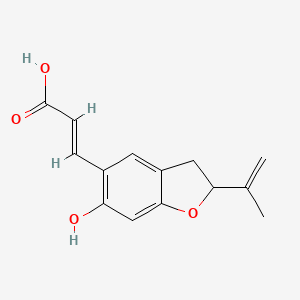
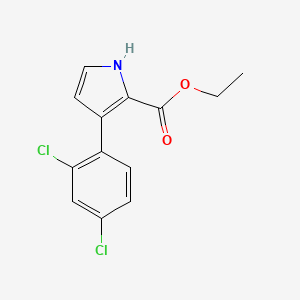


![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
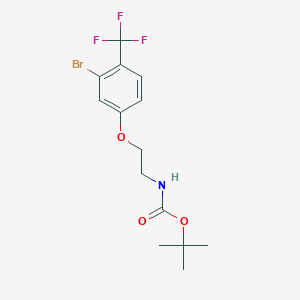
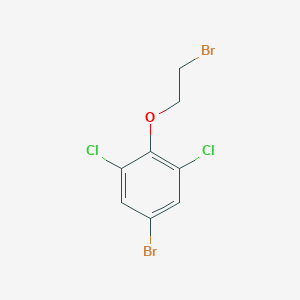
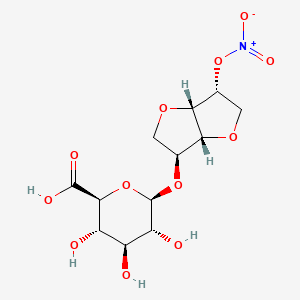

![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
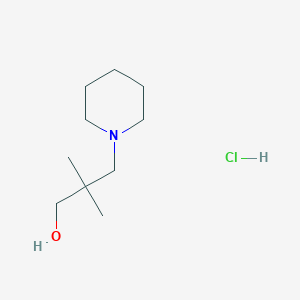
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
